(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Overview
Description
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is a key intermediate in the synthesis of various opioid analgesics, including oxycodone and oxymorphone. This compound is known for its potent analgesic properties and is used in the pharmaceutical industry for the production of pain-relief medications .
Mechanism of Action
Target of Action
Hydroxycodeinone, also known as 14-Hydroxydihydrocodeinone, is a semi-synthetic opioid derived from thebaine . It is an active metabolite of oxycodone , which primarily targets the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia.
Mode of Action
Hydroxycodeinone, like other opioids, exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding inhibits the release of nociceptive neurotransmitters, thereby reducing the perception of pain . The compound also has a structural alert for genotoxicity .
Biochemical Pathways
The synthesis of Hydroxycodeinone involves a two-step process starting from thebaine . The first step involves the oxidation of thebaine into 14-Hydroxycodeinone. The second step involves the reduction of 14-Hydroxycodeinone via catalytic hydrogenation
Pharmacokinetics
It is known that the compound is a metabolite of oxycodone . Oxycodone is extensively metabolized in the liver, primarily via CYP3A-mediated N-demethylation to noroxycodone, and CYP2D6-mediated O-demethylation to oxymorphone . Hydroxycodeinone likely follows similar metabolic pathways.
Result of Action
Given its structural similarity to oxycodone, it is likely to have similar effects, including analgesia and potential genotoxicity .
Action Environment
The action, efficacy, and stability of Hydroxycodeinone can be influenced by various environmental factors. Additionally, individual variations in liver enzyme activity can influence the metabolism and efficacy of Hydroxycodeinone .
Biochemical Analysis
Biochemical Properties
Hydroxycodeinone plays a significant role in biochemical reactions, particularly in the synthesis of opioid analgesics. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its synthesis is CYP3A4, which catalyzes the oxidation of thebaine to hydroxycodeinone. Additionally, hydroxycodeinone interacts with opioid receptors, particularly the mu-opioid receptor, where it exhibits agonistic activity, leading to analgesic effects .
Cellular Effects
Hydroxycodeinone influences various cellular processes and cell types. It affects cell signaling pathways by binding to opioid receptors, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic AMP levels. This interaction results in altered gene expression and modulation of cellular metabolism. Hydroxycodeinone has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential anti-tumor properties .
Molecular Mechanism
The molecular mechanism of hydroxycodeinone involves its binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. Hydroxycodeinone also influences the expression of various genes involved in pain modulation and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxycodeinone have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade under certain environmental factors such as light and temperature. Long-term studies have shown that hydroxycodeinone can induce sustained analgesic effects, but prolonged exposure may lead to tolerance and dependence .
Dosage Effects in Animal Models
The effects of hydroxycodeinone vary with different dosages in animal models. At low doses, it exhibits potent analgesic effects with minimal adverse effects. At higher doses, hydroxycodeinone can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the analgesic effect but significantly raises the risk of adverse effects .
Metabolic Pathways
Hydroxycodeinone is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme CYP3A4, which converts it to noroxycodone and oxymorphone. These metabolites are further conjugated and excreted via the kidneys. The metabolic pathways of hydroxycodeinone are crucial for its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Hydroxycodeinone is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, hydroxycodeinone can cross the blood-brain barrier, allowing it to exert its analgesic effects on the central nervous system. The distribution of hydroxycodeinone is influenced by its lipophilicity and affinity for opioid receptors .
Subcellular Localization
The subcellular localization of hydroxycodeinone is primarily within the cytoplasm and the plasma membrane, where it interacts with opioid receptors. It may also localize to specific organelles involved in its metabolism, such as the endoplasmic reticulum and mitochondria. Post-translational modifications and targeting signals play a role in directing hydroxycodeinone to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is typically synthesized from thebaine through a two-step process. The first step involves the oxidation of thebaine to form 14-hydroxycodeinone. This is achieved using performic acid as the oxidizing agent . The second step involves the reduction of 14-hydroxycodeinone to produce oxycodone or other related compounds. This reduction is commonly carried out using catalytic hydrogenation with palladium on barium sulfate as the catalyst and methanol as the solvent .
Industrial Production Methods: On an industrial scale, the synthesis of hydroxycodeinone follows similar steps but with optimized conditions to ensure high yield and purity. Thebaine is first converted to 14-hydroxycodeinone sulfate to minimize impurities. The intermediate is then reduced to produce the desired opioid compound .
Chemical Reactions Analysis
Types of Reactions: (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of thebaine to form 14-hydroxycodeinone.
Reduction: The reduction of 14-hydroxycodeinone to produce oxycodone or other related compounds.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Performic acid is commonly used as the oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on barium sulfate and methanol as the solvent.
Major Products:
Oxycodone: A potent analgesic used for pain relief.
Oxymorphone: Another powerful analgesic derived from hydroxycodeinone.
Scientific Research Applications
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one has several scientific research applications, including:
Comparison with Similar Compounds
Oxycodone: Derived from hydroxycodeinone, it is a widely used analgesic.
Oxymorphone: Another derivative of hydroxycodeinone with potent analgesic properties.
Hydrocodone: A synthetic opioid similar to hydroxycodeinone but with different pharmacological properties.
Uniqueness: (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is unique due to its role as a key intermediate in the synthesis of various potent opioid analgesics. Its ability to undergo specific chemical reactions, such as oxidation and reduction, makes it a valuable compound in the pharmaceutical industry .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,13,16,21H,7-9H2,1-2H3/t13-,16+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCRAERBSFHMPL-XFKAJCMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316557 | |
Record name | Hydroxycodeinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-54-3 | |
Record name | Hydroxycodeinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycodeinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxycodeinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-7,8-didehydro-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCODEINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91138F771G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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